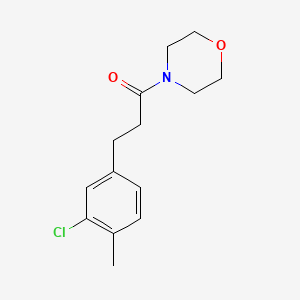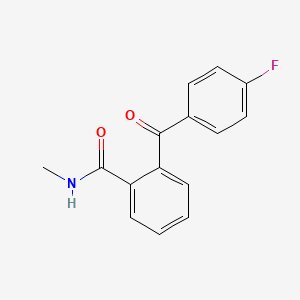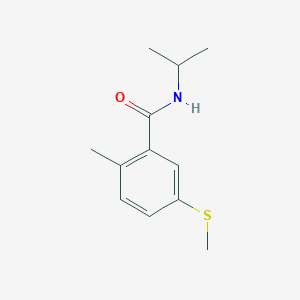
2-(1H-indol-3-yl)-N-prop-2-ynylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-prop-2-ynylacetamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as IPA-3 and is a small molecule inhibitor of the Rho GTPase family member, RhoGAPs.
Mecanismo De Acción
IPA-3 acts as a small molecule inhibitor of RhoGAPs. RhoGAPs are proteins that negatively regulate the activity of Rho GTPases, which are involved in various cellular processes, including cell migration and invasion. By inhibiting the activity of RhoGAPs, IPA-3 increases the activity of Rho GTPases, which results in reduced cancer cell migration and invasion.
Biochemical and Physiological Effects
IPA-3 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, IPA-3 has been shown to inhibit the activity of RhoGAPs in other cellular processes, including the regulation of actin cytoskeleton dynamics and the formation of filopodia. IPA-3 has also been shown to reduce the activation of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IPA-3 is its specificity for RhoGAPs. IPA-3 selectively inhibits the activity of RhoGAPs, which reduces the risk of off-target effects. However, IPA-3 has limitations in terms of its solubility and stability. IPA-3 is poorly soluble in water and requires the use of organic solvents for in vitro experiments. IPA-3 is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
IPA-3 has the potential to be used in various fields of scientific research. In cancer research, IPA-3 could be used in combination with other anti-cancer drugs to improve their efficacy. IPA-3 could also be used in the development of new therapies for other diseases that are characterized by abnormal cell migration and invasion, such as inflammatory bowel disease and atherosclerosis. Additionally, further studies could be conducted to investigate the potential side effects of IPA-3 and to optimize its solubility and stability for in vitro experiments.
Métodos De Síntesis
The synthesis of IPA-3 involves the reaction of 2-(1H-indol-3-yl)acetic acid with propargylamine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction results in the formation of IPA-3 as a white solid with a melting point of 166-168°C.
Aplicaciones Científicas De Investigación
IPA-3 has been extensively studied in scientific research due to its potential applications in various fields. One of the major applications of IPA-3 is in cancer research. RhoGAPs are known to play a crucial role in cancer cell migration and invasion. IPA-3 inhibits the activity of RhoGAPs, which in turn reduces cancer cell migration and invasion. IPA-3 has been shown to be effective in inhibiting the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer cells.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-7-14-13(16)8-10-9-15-12-6-4-3-5-11(10)12/h1,3-6,9,15H,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIQKGQLSJYDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-prop-2-ynylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)



